molecular formula C16H22O4 B14746608 2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane CAS No. 5030-41-1

2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

Cat. No.: B14746608
CAS No.: 5030-41-1
M. Wt: 278.34 g/mol
InChI Key: YCQOBQDGSRPAHQ-UHFFFAOYSA-N
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Description

2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane is a complex organic compound known for its unique chemical structure and properties. This compound features an oxirane ring, which is a three-membered cyclic ether, making it highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane typically involves the reaction of tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final oxirane compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane is unique due to its specific tert-butyl and phenoxy substituents, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and reactivity, making it suitable for specific applications in research and industry .

Properties

CAS No.

5030-41-1

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-[[2-tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C16H22O4/c1-16(2,3)14-6-11(17-7-12-8-18-12)4-5-15(14)20-10-13-9-19-13/h4-6,12-13H,7-10H2,1-3H3

InChI Key

YCQOBQDGSRPAHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OCC2CO2)OCC3CO3

Origin of Product

United States

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